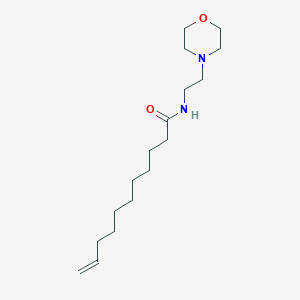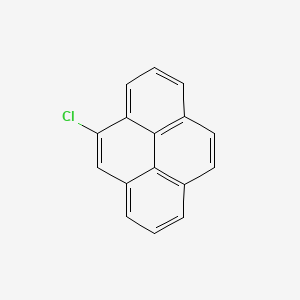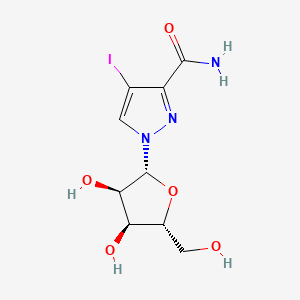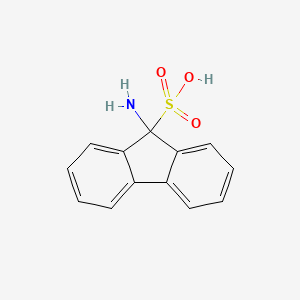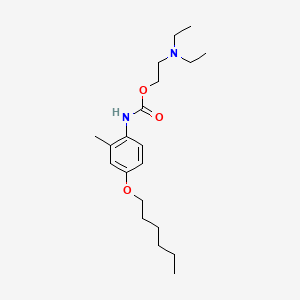
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that includes both carbanilic acid and ester functionalities. This compound is known for its bioactive properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbanilic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually require heating and can be carried out under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used to catalyze the hydrolysis of the ester bond.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide can also hydrolyze the ester bond, often resulting in the formation of carboxylate salts.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products
Hydrolysis Products: Carbanilic acid and the corresponding alcohol.
Oxidation Products: Carboxylic acids or ketones, depending on the specific reaction conditions and oxidizing agents used.
Applications De Recherche Scientifique
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester functionality allows it to participate in nucleophilic acyl substitution reactions, while the amine group can engage in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester: A similar compound with a different alkoxy group, known for its bioactive properties.
Hexanoic acid 2-(diethylamino)ethyl ester: Another ester with a similar structure, used in various chemical and biological applications.
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyloxy and methyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Propriétés
Numéro CAS |
63986-43-6 |
|---|---|
Formule moléculaire |
C20H34N2O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-5-8-9-10-14-24-18-11-12-19(17(4)16-18)21-20(23)25-15-13-22(6-2)7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,21,23) |
Clé InChI |
JIYIGOSXBYAFAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
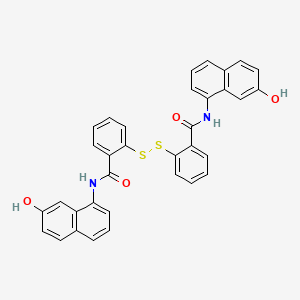

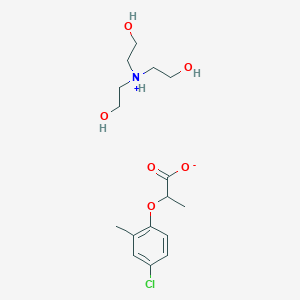
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
